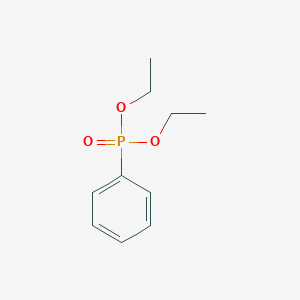

Diethyl phenylphosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethoxyphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3P/c1-3-12-14(11,13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEGPPPCKHRYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169979 | |

| Record name | Phosphonic acid, phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1754-49-0 | |

| Record name | Diethyl phenylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1754-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, phenyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl phenylphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, phenyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl phenylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl phenylphosphonate CAS number 1754-49-0

An In-depth Technical Guide to Diethyl Phenylphosphonate (B1237145) (CAS 1754-49-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phenylphosphonate (CAS No. 1754-49-0) is an organophosphorus compound with the chemical formula C₁₀H₁₅O₃P.[1][2] It is a colorless to almost colorless clear liquid at room temperature.[2][3] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, safety information, and key applications. While primarily utilized in organic synthesis and as a flame retardant, this guide aims to provide a thorough resource for professionals across various scientific disciplines.[2][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, application, and characterization.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1754-49-0 | [1][2][5] |

| Molecular Formula | C₁₀H₁₅O₃P | [1][2][5] |

| Molecular Weight | 214.20 g/mol | [1][5][6] |

| Appearance | Colorless to Almost colorless clear liquid | [2][3] |

| Boiling Point | 110-112 °C at 1 mm Hg | [2][7] |

| Density | 1.12 g/cm³ | [2][7] |

| Refractive Index | 1.4940 | [2][7] |

| Flash Point | 267 °C | [2][8] |

| Water Solubility | <0.2 g/L at 25 °C | [2][8] |

| LogP | 2.578 | [1][9] |

| SMILES | CCOP(=O)(C1=CC=CC=C1)OCC | [1][2] |

| InChI | InChI=1S/C10H15O3P/c1-3-12-14(11,13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | [2][3] |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.74-7.82 (m, 2H), 7.48-7.55 (m, 1H), 7.39-7.46 (m, 2H), 3.99-4.17 (m, 4H), 1.28 (td, J = 7.0, 2.3 Hz, 6H) | [10] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 132.3 (d, J = 3.2 Hz), 131.7 (d, J = 9.9 Hz), 128.4 (d, J = 14.9 Hz), 128.3 (d, J = 187.9 Hz), 62.0 (d, J = 5.2 Hz), 16.3 (d, J = 6.5 Hz) | [10] |

| ³¹P NMR (162 MHz, CDCl₃) | δ 18.8 | [10] |

| HRMS (ESI) | m/z 237.0649 ([M+Na]⁺, C₁₀H₁₅O₃PNa⁺ calcd. 237.0651) | [10] |

| IR Spectrum | Available | [6][11] |

Synthesis Protocols

Several synthetic routes for this compound have been reported. Below are detailed experimental protocols for some common methods.

Michaelis-Arbuzov Reaction

This is a classic method for the formation of phosphonates.

Experimental Protocol:

-

A dried 25 mL flask is charged with triethyl phosphite (B83602) (11.0 mmol, 1.27 mL) and benzoyl chloride (10.0 mmol, 1.72 mL).[5]

-

The mixture is stirred for 12 hours at room temperature.[5]

-

The crude product is then purified by column chromatography over silica (B1680970) gel (300–400 mesh) using dichloromethane (B109758) (CH₂Cl₂) as the eluent to yield analytically pure this compound.[5]

Copper-Catalyzed Cross-Coupling

This method involves the coupling of a phenylboronic acid with a H-phosphonate diester.

Experimental Protocol:

-

A reaction vessel is charged with phenylboronic acid (0.25 mmol), diethyl H-phosphonate (0.5 mmol), 1,10-phenanthroline (B135089) (0.05 mmol), and copper(I) oxide (Cu₂O) (0.025 mmol) in 2 mL of acetonitrile (B52724) (CH₃CN).[10]

-

The reaction mixture is stirred under an atmosphere of air for 24 hours.[10]

-

Upon completion, the product is isolated and purified using standard techniques.

Nickel-Catalyzed Cross-Coupling of an Aryl Tosylate

This protocol describes a nickel-catalyzed approach.

Experimental Protocol:

-

Under a nitrogen atmosphere, a 10 mL Schlenk tube is charged with the aryl tosylate (0.2 mmol), bis(1,5-cyclooctadiene)nickel(0) (B103923) (3 mol%), a specified ligand (e.g., 2-(di-tert-butylphosphaneyl)-4-methoxy-N,N-dimethylaniline, 3 mol%), N,N-diisopropylethylamine (0.6 mmol), and 2 mL of toluene.[5]

-

Diisopropyl phosphite (0.15 mmol) is added to the mixture.[5]

-

The reaction is heated at 110 °C for 10 hours.[5]

-

An additional 0.15 mmol of diisopropyl phosphite is added, and the mixture is stirred at 110 °C for another 14 hours.[5]

-

After cooling, the volatile components are removed, and the residue is purified by short silica column chromatography to afford the desired organophosphorus compound.[5]

Applications

This compound serves as a versatile intermediate and building block in several areas of chemistry.

-

Organic Synthesis: It is utilized as an organophosphine ligand in various organic reactions.[2][7]

-

Flame Retardants: Organophosphorus compounds, including phosphonates, are widely investigated and used as halogen-free flame retardants.[4][12][13] They can act in both the gas phase and the condensed phase to inhibit combustion and promote the formation of a protective char layer.[14][15]

-

Precursor for Heterocyclic Compounds: It can be used as a precursor for the synthesis of various heterocyclic compounds and as a catalyst in the synthesis of complex organic molecules.[8][16]

-

Material Science: It finds applications in the synthesis of organic photoelectric materials, fluorescent probes, and biomarkers.[8][16]

Safety Information

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard | H302 | Harmful if swallowed. | [2][3][17] |

| Hazard | H315 | Causes skin irritation. | [17] |

| Hazard | H319 | Causes serious eye irritation. | [17] |

| Precautionary | P264 | Wash skin thoroughly after handling. | [2] |

| Precautionary | P270 | Do not eat, drink or smoke when using this product. | [2] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [18] |

| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [2][18] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [18] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [18] |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. | [2] |

Toxicology: The intraperitoneal LD50 in mice is reported as 790 mg/kg.[2][7] The chemical, physical, and toxicological properties have not been thoroughly investigated.[17]

Visualized Workflow

As no biological signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a generalized workflow for a nickel-catalyzed cross-coupling synthesis, a key experimental protocol.

Caption: Ni-Catalyzed Synthesis Workflow.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 1754-49-0 [chemicalbook.com]

- 3. This compound | 1754-49-0 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Phosphonic acid, phenyl-, diethyl ester | C10H15O3P | CID 15642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1754-49-0 | CAS DataBase [m.chemicalbook.com]

- 8. Phenylphosphonic acid diethyl ester [chembk.com]

- 9. Phosphonic acid, phenyl-, diethyl ester (CAS 1754-49-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. Phosphonic acid, phenyl-, diethyl ester [webbook.nist.gov]

- 12. A High-Phosphorus-Content Polyphosphonate with Combined Phosphorus Structures for Flame Retardant PET [mdpi.com]

- 13. Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. electronics.org [electronics.org]

- 16. This compound [chembk.com]

- 17. 4008081911.com [4008081911.com]

- 18. This compound - High purity | EN [georganics.sk]

Diethyl Phenylphosphonate: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of diethyl phenylphosphonate (B1237145), a significant organophosphorus compound with applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis protocols, and potential applications.

Core Molecular Data

Diethyl phenylphosphonate is a colorless liquid soluble in many organic solvents.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C10H15O3P | [1][2][3] |

| Molecular Weight | 214.20 g/mol | [3] |

| CAS Number | 1754-49-0 | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A prevalent and straightforward laboratory-scale synthesis involves the reaction of triethyl phosphite (B83602) with benzoyl chloride.[2]

Experimental Protocol: Synthesis from Triethyl Phosphite and Benzoyl Chloride

Materials:

-

Triethyl phosphite

-

Benzoyl chloride

-

Dichloromethane (CH2Cl2)

-

Silica (B1680970) gel (300–400 mesh)

-

25 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Apparatus for column chromatography

Procedure:

-

A dry 25 mL round-bottom flask is charged with triethyl phosphite (11.0 mmol, 1.27 mL) and benzoyl chloride (10.0 mmol, 1.72 mL).[2]

-

The reaction mixture is stirred at room temperature for 12 hours.[2]

-

Upon completion, the crude product is purified by column chromatography over silica gel (300–400 mesh).[2]

-

Dichloromethane (CH2Cl2) is used as the eluent to isolate the analytically pure this compound.[2]

This reaction provides a reliable method for the preparation of this compound for research purposes.

Logical Workflow: Synthesis Pathway

The following diagram illustrates the synthesis of this compound from triethyl phosphite and benzoyl chloride.

References

Synthesis of Diethyl Phenylphosphonate from Triethyl Phosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of diethyl phenylphosphonate (B1237145), a valuable organophosphorus compound, with a primary focus on methods commencing with triethyl phosphite (B83602). This document provides a comprehensive overview of the prevalent synthetic routes, detailed experimental protocols, and quantitative data to support laboratory applications.

Introduction

Diethyl phenylphosphonate is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its phosphonate (B1237965) moiety serves as a stable analogue of phosphate (B84403) groups, rendering it a valuable component in the design of enzyme inhibitors, antiviral agents, and anticancer drugs.[1] The synthesis of this compound is a fundamental process in organophosphorus chemistry, with the Michaelis-Arbuzov reaction being the most prominent and widely utilized method.[2][3][4]

Synthetic Methodologies

The formation of the carbon-phosphorus (C-P) bond in this compound from triethyl phosphite can be achieved through several pathways, most of which fall under the umbrella of the Michaelis-Arbuzov reaction or its variations. This reaction typically involves the nucleophilic attack of the phosphorus atom in triethyl phosphite on an electrophilic carbon of a phenyl-containing substrate.[3][4][5]

The Michaelis-Arbuzov Reaction

The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate.[2][4] For the synthesis of this compound, an aryl halide or a related compound with a good leaving group is required. The general mechanism proceeds via an initial SN2 attack by the nucleophilic phosphorus on the electrophilic carbon of the aryl derivative, forming a phosphonium (B103445) intermediate. This is followed by dealkylation of the phosphonium salt by the displaced halide to yield the final phosphonate product.[3][4]

The direct reaction of triethyl phosphite with simple aryl halides like iodobenzene (B50100) or bromobenzene (B47551) is a common approach. This reaction often requires elevated temperatures or the use of a catalyst to proceed efficiently.

A well-documented procedure involves the reaction of diethyl phosphonate (which can be formed from triethyl phosphite) with iodobenzene in the presence of sodium in liquid ammonia (B1221849), followed by irradiation.[6] This method, while effective, involves specialized equipment for photochemical reactions.

A more recent and versatile method involves the nickel-catalyzed cross-coupling of aryl tosylates with triethyl phosphite or diethyl phosphite.[7] This approach offers a broader substrate scope and can be performed under inert atmosphere using a Schlenk technique.[7]

An alternative synthesis route involves the reaction of triethyl phosphite with benzoyl chloride. This reaction proceeds at room temperature and yields this compound after purification by column chromatography.[7]

Experimental Protocols

Synthesis via Photochemical Reaction of Diethyl Phosphonate with Iodobenzene[6]

Materials:

-

Anhydrous liquid ammonia

-

Bright, freshly-pared sodium metal

-

Diethyl phosphonate (commercial grade)

-

Iodobenzene (dried over molecular sieves)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a flask equipped for low-temperature reactions, condense approximately 500 ml of anhydrous liquid ammonia.

-

Add 11.8 g (0.513 g-atom) of bright, freshly-pared sodium metal to the liquid ammonia, resulting in a blue solution.

-

Cautiously add 70.4 g (0.510 mole) of diethyl phosphonate dropwise to the sodium-ammonia solution until the blue color disappears.

-

Slowly add 52.4 g (0.257 mole) of iodobenzene to the reaction mixture.

-

Mount the reaction flask in a photochemical reactor and irradiate for one hour.

-

After irradiation, add approximately 50 g (0.62 mole) of solid ammonium nitrate to acidify the mixture.

-

Add about 200 ml of diethyl ether and allow the ammonia to evaporate overnight in a fume hood.

-

The next day, add 300 ml of water and 300 ml of ether. Separate the ether layer, and extract the aqueous layer twice with ether.

-

Combine the ether extracts and dry over anhydrous sodium sulfate.

-

Evaporate the ethyl ether and distill the residue under reduced pressure to obtain this compound.

Nickel-Catalyzed Cross-Coupling of Phenyl Tosylate with Diethyl Phosphite[7]

Materials:

-

Phenyl tosylate

-

bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2]

-

2-(di-tert-butylphosphaneyl)-4-methoxy-N,N-dimethylaniline (ligand)

-

N-ethyl-N,N-diisopropylamine (DIPEA)

-

Toluene (anhydrous)

-

Diethyl phosphite

Procedure:

-

Under a nitrogen atmosphere, charge a 10 mL Schlenk tube with 0.2 mmol of phenyl tosylate, 3 mol % Ni(cod)2, 3 mol % of the phosphine (B1218219) ligand, and 0.6 mmol of DIPEA in 2 mL of toluene.

-

Add 0.15 mmol of diethyl phosphite to the mixture.

-

Heat the reaction at 110°C for 10 hours.

-

Add another 0.15 mmol of diethyl phosphite to the mixture.

-

Continue stirring at 110°C for an additional 14 hours.

-

After cooling, remove the volatile components under reduced pressure.

-

Purify the residue by passing it through a short silica (B1680970) gel column to afford the pure this compound.

Synthesis from Triethyl Phosphite and Benzoyl Chloride[7]

Materials:

-

Triethyl phosphite

-

Benzoyl chloride

-

Dichloromethane (B109758) (for chromatography)

-

Silica gel (300–400 mesh)

Procedure:

-

In a dried 25 mL flask, charge 11.0 mmol (1.27 mL) of triethyl phosphite and 10.0 mmol (1.72 mL) of benzoyl chloride.

-

Stir the mixture for 12 hours at room temperature.

-

Purify the crude product by column chromatography over silica gel using dichloromethane as the eluent to obtain analytically pure this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis

| Starting Materials | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Diethyl phosphonate, Iodobenzene | Na/NH3, hv | 1 hour | 90-92% | [6] |

| Phenyl tosylate, Diethyl phosphite | Ni(cod)2, phosphine ligand, DIPEA, Toluene, 110°C | 24 hours | 89% | [7] |

| Triethyl phosphite, Benzoyl chloride | Room Temperature | 12 hours | - | [7] |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C10H15O3P | [7][8] |

| Molecular Weight | 214.2 g/mol | [7] |

| Boiling Point | 73–74°C at 0.020 mm Hg | [6] |

| Infrared (IR) (neat) cm⁻¹ | 3060 (H-C aryl), 1440 (P-C aryl), 1250 (P=O), 1020 (POC2H5) | [6] |

| ¹H NMR (CDCl₃), δ (ppm) | 1.3 (t, J = 7 Hz, CH₃), 4.13 (quintet, J = 7 Hz, CH₂), 7.33–8.06 (m, C₆H₅) | [6] |

Mandatory Visualization

Michaelis-Arbuzov Reaction Mechanism

The following diagram illustrates the logical workflow of the Michaelis-Arbuzov reaction for the synthesis of this compound from triethyl phosphite and a phenyl halide (Ph-X).

Caption: Michaelis-Arbuzov reaction pathway.

Experimental Workflow for Ni-Catalyzed Synthesis

This diagram outlines the key steps in the experimental workflow for the nickel-catalyzed synthesis of this compound.

Caption: Ni-catalyzed synthesis workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chembk.com [chembk.com]

Diethyl Phenylphosphonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phenylphosphonate (B1237145) is an organophosphorus compound with the chemical formula C₁₀H₁₅O₃P. It serves as a crucial intermediate and building block in a variety of chemical syntheses. Its structural features, particularly the presence of a phenyl group and two ethyl ester moieties attached to a central phosphorus atom, confer upon it unique reactivity and physical properties. This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of diethyl phenylphosphonate, along with detailed experimental protocols and its relevance in the field of drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature. It is characterized by its high boiling point and limited solubility in water, while being soluble in many common organic solvents.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅O₃P | [1] |

| Molecular Weight | 214.20 g/mol | [1] |

| CAS Number | 1754-49-0 | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Density | 1.12 g/cm³ | - |

| Boiling Point | 267 °C (lit.) | [1] |

| Melting Point | Not available | - |

| Refractive Index (n20/D) | 1.4940 | - |

| Water Solubility | <0.2 g/L at 25 °C | - |

| Vapor Pressure | 0.00578 mmHg at 25°C | - |

| Flash Point | 267 °C | - |

Spectroscopic Properties

Spectroscopic analysis is essential for the characterization and purity assessment of this compound. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the protons of the two ethyl groups.

Table 2: ¹H NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.65 - 7.85 | m | - | Aromatic protons (ortho to P) |

| 7.40 - 7.55 | m | - | Aromatic protons (meta and para to P) |

| 4.05 - 4.25 | m | 7.1 | -OCH₂- |

| 1.35 | t | 7.1 | -CH₃ |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the magnetic anisotropy of the phenyl group.

Table 3: ¹³C NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 132.5 (d, J(C,P) ≈ 10 Hz) | Aromatic C (para) |

| 131.8 (d, J(C,P) ≈ 3 Hz) | Aromatic C (ortho) |

| 128.5 (d, J(C,P) ≈ 15 Hz) | Aromatic C (meta) |

| 127.9 (d, J(C,P) ≈ 185 Hz) | Aromatic C (ipso) |

| 62.1 (d, J(C,P) ≈ 5 Hz) | -OCH₂- |

| 16.3 (d, J(C,P) ≈ 6 Hz) | -CH₃ |

³¹P NMR Spectroscopy:

³¹P NMR is a powerful tool for characterizing organophosphorus compounds. This compound exhibits a single resonance in its proton-decoupled ³¹P NMR spectrum.

Table 4: ³¹P NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Solvent | Reference |

| ~18-20 | CDCl₃ | [2][3] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~3060 | Medium | Aromatic C-H stretch | [4] |

| ~2980, 2930, 2900 | Medium | Aliphatic C-H stretch | [4] |

| ~1440 | Medium | P-C (aryl) stretch | [4] |

| ~1250 | Strong | P=O stretch | [4] |

| ~1020 | Strong | P-O-C stretch | [4] |

| ~700-800 | Strong | Aromatic C-H bend | - |

Chemical Reactivity

Hydrolysis

This compound can be hydrolyzed to phenylphosphonic acid under both acidic and basic conditions. The reaction proceeds in a stepwise manner, first yielding the monoester and then the final diacid. The hydrolysis of phosphonate (B1237965) esters is a fundamental reaction in the synthesis of phosphonic acids, which are important in medicinal chemistry.[5]

General Reaction Scheme for Hydrolysis:

C₆H₅P(O)(OCH₂CH₃)₂ + 2 H₂O → C₆H₅P(O)(OH)₂ + 2 CH₃CH₂OH

A detailed experimental protocol for the hydrolysis of phosphonate diesters using microwave assistance has been reported, offering an efficient and "green" method for preparing phosphonic acids.[6]

Thermal Stability

Experimental Protocols

Synthesis of this compound

Method 1: Arbuzov Reaction

A common method for the synthesis of this compound is the Arbuzov reaction between triethyl phosphite (B83602) and a phenyl halide. A detailed procedure is available in Organic Syntheses.[4]

-

Materials:

-

Triethyl phosphite

-

Benzoyl chloride

-

-

Procedure:

-

To a dried 25 mL flask, add triethyl phosphite (11.0 mmol, 1.27 mL) and benzoyl chloride (10.0 mmol, 1.72 mL).

-

Stir the mixture for 12 hours at room temperature.

-

The crude product is then purified by column chromatography.

-

Method 2: Photochemical Reaction

An alternative synthesis involves the photochemical reaction of diethyl phosphite with iodobenzene (B50100) in liquid ammonia (B1221849).[4]

-

Materials:

-

Diethyl phosphite

-

Iodobenzene

-

Sodium metal

-

Liquid ammonia

-

-

Procedure:

-

In a flask equipped with a dry ice condenser, liquid ammonia is condensed.

-

Sodium metal is added, followed by the dropwise addition of diethyl phosphite until the blue color disappears.

-

Iodobenzene is then added slowly.

-

The reaction mixture is irradiated with a suitable light source.

-

After the reaction is complete, the ammonia is evaporated, and the product is extracted with ether and purified by distillation under reduced pressure.

-

Purification of this compound

The crude product from the synthesis can be purified by either fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

-

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Eluent: A gradient of hexane (B92381) and ethyl acetate (B1210297) is commonly used. Methylene chloride has also been reported as an eluent.[8]

-

-

Distillation:

-

The product can be distilled under high vacuum. A boiling point of 73-74 °C at 0.020 mmHg has been reported.[4]

-

Applications in Drug Development

Phosphonates, including this compound and its derivatives, are of significant interest in drug development due to their ability to act as mimics of phosphates or carboxylates.[9] This allows them to function as inhibitors of enzymes that are involved in various disease processes.[10]

Phosphonates as Enzyme Inhibitors

The phosphonate group is isosteric to the phosphate (B84403) group but is resistant to enzymatic hydrolysis. This property makes phosphonate-containing molecules stable analogues of natural phosphates, enabling them to bind to the active sites of enzymes and inhibit their function.[11]

dot

Caption: General mechanism of competitive enzyme inhibition by phosphonates.

Role as a Synthetic Intermediate

This compound serves as a versatile starting material for the synthesis of more complex phosphonate derivatives with potential biological activity. For example, derivatives of benzylphosphonates have been investigated for their antimicrobial properties.[12] The phenyl group can be further functionalized to introduce various substituents, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This technical guide has provided a detailed overview of the physical, chemical, and spectroscopic properties of this compound. The experimental protocols for its synthesis and purification, along with its applications as an enzyme inhibitor mimic and a synthetic intermediate, highlight its importance in chemical research and drug development. The data and methodologies presented herein are intended to be a valuable resource for scientists and researchers working with this versatile organophosphorus compound.

References

- 1. This compound [chembk.com]

- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Thermal Analysis TA, TGA, DSC, DTA | PPTX [slideshare.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diethyl Phenylphosphonate

This guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of diethyl phenylphosphonate (B1237145). It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organophosphorus compounds.

Introduction

Diethyl phenylphosphonate (C₁₀H₁₅O₃P) is an organophosphorus compound with a central phosphorus atom bonded to a phenyl group and two ethoxy groups. NMR spectroscopy is a primary analytical technique for confirming its structure, providing detailed information about the chemical environment of each proton and carbon atom. The presence of the phosphorus-31 (³¹P) nucleus, which is 100% naturally abundant and has a spin of I = ½, introduces heteronuclear coupling (J-coupling) to nearby ¹H and ¹³C nuclei, resulting in characteristic splitting patterns that are invaluable for spectral assignment.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) with Tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.74 - 7.82 | Multiplet (m) | 2H | - | Aromatic (ortho-H) |

| 7.48 - 7.55 | Multiplet (m) | 1H | - | Aromatic (para-H) |

| 7.39 - 7.46 | Multiplet (m) | 2H | - | Aromatic (meta-H) |

| 3.99 - 4.17 | Multiplet (m) | 4H | - | -OCH₂ CH₃ |

| 1.28 | Triplet of doublets (td) | 6H | ³J(H,H) = 7.0, ⁴J(P,H) = 2.3 | -OCH₂CH₃ |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 132.3 | Doublet (d) | ⁴J(P,C) = 3.2 | Aromatic (para-C) |

| 131.7 | Doublet (d) | ²J(P,C) = 9.9 | Aromatic (ortho-C) |

| 128.4 | Doublet (d) | ³J(P,C) = 14.9 | Aromatic (meta-C) |

| 128.3 | Doublet (d) | ¹J(P,C) = 187.9 | Aromatic (ipso-C) |

| 62.0 | Doublet (d) | ²J(P,C) = 5.2 | -OCH₂ CH₃ |

| 16.3 | Doublet (d) | ³J(P,C) = 6.5 | -OCH₂CH₃ |

Data sourced from a study on copper-catalyzed C-P bond construction[1].

Structural and Spectral Relationships

The structure of this compound gives rise to distinct signals in its NMR spectra. The coupling between the phosphorus atom and the carbon and hydrogen atoms is a key feature for assignment.

Caption: Correlation of ¹H and ¹³C NMR signals with their respective atomic positions.

Experimental Protocols

The acquisition of high-quality NMR spectra for organophosphorus compounds like this compound requires standardized protocols.

A. Sample Preparation

-

Compound: Weigh approximately 10-20 mg of this compound.

-

Solvent: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds.

-

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts of both ¹H and ¹³C spectra to 0.00 ppm.

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically ~4-5 cm).

B. NMR Spectrometer Setup and Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) is typically used.[1][2]

-

Tuning and Matching: The NMR probe is tuned to the frequencies of the nuclei being observed (¹H and ¹³C) to ensure maximum signal-to-noise.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is used.

-

Key parameters include an appropriate spectral width, acquisition time, and a relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between scans.

-

-

¹³C NMR Acquisition:

-

A standard proton-decoupled pulse program (e.g., zgpg on Bruker systems) is used.[3]

-

Broadband Proton Decoupling: During the acquisition of the ¹³C signal, all proton frequencies are irradiated to collapse the ¹H-¹³C couplings, simplifying the spectrum so that each unique carbon appears as a single peak (or a doublet if coupled to ³¹P).[4][5]

-

Due to the low natural abundance of ¹³C (1.1%), a larger number of scans are required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

For quantitative analysis, an "inverse-gated" decoupling sequence may be used to suppress the Nuclear Overhauser Effect (NOE), ensuring that signal integrals are proportional to the number of carbon atoms.[5]

-

C. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform.

-

Phasing: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is flattened to improve the accuracy of integration and peak picking.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

-

Integration: The relative areas under the peaks are calculated to determine the ratio of protons or carbons.

Caption: Standard experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and characteristic. The chemical shifts provide insight into the electronic environment of the nuclei, while the multiplicity and coupling constants, particularly the heteronuclear couplings to phosphorus (J(P,H) and J(P,C)), are definitive for structural confirmation. The protocols and data presented in this guide serve as a valuable resource for the unambiguous identification and characterization of this compound and related organophosphorus structures.

References

Diethyl phenylphosphonate safety data sheet (SDS) and handling precautions

A Technical Guide to the Safe Handling of Diethyl Phenylphosphonate (B1237145)

Introduction: Diethyl phenylphosphonate (CAS No. 1754-49-0) is an organophosphorus compound utilized in various industrial and scientific research applications.[1] Its handling requires a thorough understanding of its chemical properties and potential hazards to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| CAS Number | 1754-49-0 | [2][3] |

| Molecular Formula | C₁₀H₁₅O₃P | [2][3][4] |

| Molecular Weight | 214.20 g/mol | [2][3][4] |

| Appearance | Colorless to very pale yellow, clear liquid | [5] |

| Boiling Point | 267°C | [5] |

| Relative Density | 1.12 g/cm³ | [5] |

| Water Solubility | <0.2 g/L (at 25°C) | [6] |

| Refractive Index | 1.4940 | [6] |

Hazard Identification and Toxicology

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It is imperative to handle this chemical with appropriate care to avoid exposure.

Toxicological Data: The acute toxicity data provides quantitative measures of the substance's potential harm upon short-term exposure.

| Route | Species | Value (LD50) | Reference |

| Oral | Rat | >450 mg/kg | [5][7] |

| Intraperitoneal | Mouse | 790 mg/kg | [5][7][8] |

Handling and Storage Precautions

Proper handling and storage are critical to minimize the risks associated with this compound.

Safe Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the generation and inhalation of vapor or mist.[7]

-

Avoid all personal contact, including inhalation and contact with skin and eyes.[1][9]

-

Wear appropriate personal protective equipment (PPE) as detailed in the next section.[1]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

-

Wash hands and face thoroughly after handling.[7]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

-

Keep away from incompatible materials such as oxidizing agents.[5][7]

-

Store apart from foodstuff containers.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1][5] Eyewash stations should be readily accessible.[5]

-

Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected prior to use.[1][10] Wear protective clothing and boots as the situation requires.[5][7] A lab coat is essential.[10]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge for organic vapors.[1][10]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First Aid Measures: A summary of first aid responses for various exposure routes is provided below. Seek medical attention if symptoms persist.[5][7]

| Exposure Route | Recommended Action |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and consult a doctor immediately.[1][7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[1][7] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Consult a doctor.[1][7] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][5][7]

-

Specific Hazards: The compound may decompose upon combustion to generate poisonous fumes, including carbon oxides and phosphorus oxides.[5][7]

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][11]

Accidental Release Measures: For any spill, the primary goals are to ensure personnel safety, prevent the spill from spreading, and decontaminate the area. The logical workflow below outlines the necessary steps for responding to an accidental release.

Disposal Considerations

Waste disposal must be conducted in accordance with all federal, state, and local regulations.[7]

-

Recommended Method: The most common and recommended method is to use a licensed professional waste disposal service.[2] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

-

Containers: Dispose of contaminated packaging as unused product in the same manner.[2] Do not allow the chemical to enter drains.[1]

Experimental Protocol: Chemical Hydrolysis for Small-Scale Neutralization For small quantities, chemical hydrolysis may be a viable in-lab neutralization method. The following protocol is described for a structurally similar compound, diethyl [hydroxy(phenyl)methyl]phosphonate, and should be adapted with caution and appropriate validation for this compound.[10]

-

Preparation: Work in a fume hood and wear all required PPE.

-

Alkaline Hydrolysis:

-

Treat the phosphonate (B1237965) waste with an excess of a basic solution (e.g., 2M NaOH).

-

Gently heat the mixture to facilitate hydrolysis.

-

Monitor the reaction's progress using an appropriate analytical method (e.g., TLC, NMR).

-

-

Neutralization:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the solution with an acid (e.g., dilute hydrochloric acid).

-

-

Disposal: Dispose of the neutralized aqueous waste in accordance with institutional and local regulations.[10]

Stability and Reactivity

-

Reactivity: No special reactivity has been reported under normal conditions.[7]

-

Chemical Stability: The product is stable under recommended storage conditions.[7]

-

Conditions to Avoid: Avoid exposure to heat and ignition sources.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5][7]

-

Hazardous Decomposition Products: Combustion can produce carbon monoxide, carbon dioxide, and phosphorus oxides.[5]

References

- 1. echemi.com [echemi.com]

- 2. 4008081911.com [4008081911.com]

- 3. Phosphonic acid, phenyl-, diethyl ester | C10H15O3P | CID 15642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound [chembk.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound | 1754-49-0 [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. benchchem.com [benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Solubility of Diethyl Phenylphosphonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diethyl phenylphosphonate (B1237145) in various organic solvents. Diethyl phenylphosphonate is an important organophosphorus compound with applications in synthesis and as a potential therapeutic agent. A thorough understanding of its solubility is crucial for its use in drug development, chemical synthesis, and various research applications. This document outlines its solubility profile, provides detailed experimental protocols for its synthesis and solubility determination, and includes a visualization of a key synthetic pathway.

Quantitative Solubility Data

| Solvent Classification | Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (at 25°C) |

| Polar Protic Solvents | Water | H₂O | Sparingly soluble to insoluble | < 0.2 g/L[1] |

| Ethanol | C₂H₅OH | Soluble[1] | Data not available | |

| Methanol | CH₃OH | Predicted to be soluble | Data not available | |

| Polar Aprotic Solvents | Acetone | C₃H₆O | Predicted to be soluble | Data not available |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Soluble | Data not available | |

| Ethyl Acetate | C₄H₈O₂ | Predicted to be slightly soluble | Data not available | |

| Non-Polar Solvents | Toluene | C₇H₈ | Soluble | Data not available |

| Diethyl Ether | (C₂H₅)₂O | Soluble[1] | Data not available |

Note: "Predicted to be soluble/slightly soluble" is based on the general principle of "like dissolves like" and the known solubility of similar organophosphorus compounds.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and a general protocol for the determination of its solubility in organic solvents.

Several methods for the synthesis of this compound have been reported. One common method involves the reaction of triethyl phosphite (B83602) with benzoyl chloride.[2]

Materials:

-

Triethyl phosphite

-

Benzoyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Silica (B1680970) gel (300–400 mesh)

-

25 mL round-bottom flask

-

Magnetic stirrer

-

Chromatography column

Procedure:

-

To a dry 25 mL round-bottom flask, add triethyl phosphite (11.0 mmol, 1.27 mL) and benzoyl chloride (10.0 mmol, 1.72 mL).[2]

-

Stir the mixture at room temperature for 12 hours.[2]

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, purify the crude product by column chromatography over silica gel.[2]

-

Elute the product using dichloromethane as the eluent to obtain analytically pure this compound.[2]

The following is a general protocol for determining the solubility of a liquid organic compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of solute dissolved.

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess is to ensure that a saturated solution is formed.

-

Vigorously agitate the mixture using a vortex mixer for several minutes.

-

Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C) and allow it to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed to let any undissolved this compound settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vial at a high speed for a set duration.

-

-

Quantification of Solute:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no undissolved material is disturbed.

-

Transfer the aliquot to a volumetric flask and dilute it with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in g/100 mL or mol/L.

-

Visualization of Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound from triethyl phosphite and benzoyl chloride.

Caption: Synthesis workflow for this compound.

References

Diethyl Phenylphosphonate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl phenylphosphonate (B1237145) (DEPP), a key organophosphorus compound, has played a significant role in the advancement of organic synthesis and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of DEPP, with a focus on its synthesis. We delve into the seminal Michaelis-Arbuzov reaction, the cornerstone of phosphonate (B1237965) chemistry, and present detailed experimental protocols for both historical and contemporary synthetic methods. Quantitative data is summarized for comparative analysis, and key reaction pathways are visualized to facilitate a deeper understanding of the underlying chemical principles.

Discovery and Historical Context

The discovery of Diethyl phenylphosphonate is intrinsically linked to the development of the fundamental reaction for the formation of the carbon-phosphorus bond: the Michaelis-Arbuzov reaction. This reaction, first reported by German chemist August Michaelis in 1898 and later extensively explored by Russian chemist Aleksandr Arbuzov, provides a general method for the synthesis of phosphonates from trialkyl phosphites and alkyl halides.[1][2]

The reaction proceeds via a nucleophilic attack of the phosphorus atom in the trialkyl phosphite (B83602) on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. In a subsequent step, a halide ion attacks one of the alkyl groups of the phosphite, leading to the formation of the thermodynamically stable phosphonate and an alkyl halide byproduct. The driving force for this rearrangement is the formation of the strong phosphoryl (P=O) bond.

While the original publications of Michaelis and Arbuzov laid the groundwork for phosphonate synthesis, the specific first synthesis of this compound is not explicitly detailed in readily available literature. However, its synthesis is a classic example of the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with a phenyl halide.

Synthetic Methodologies

The primary route for the synthesis of this compound has historically been the Michaelis-Arbuzov reaction. Over the years, variations and improvements to this method have been developed to enhance yield, purity, and reaction conditions.

The Michaelis-Arbuzov Reaction

The classical synthesis involves the reaction of triethyl phosphite with an activated phenyl halide, such as benzyl (B1604629) halide, or more contemporarily, through metal-catalyzed cross-coupling reactions with phenyl halides.

Reaction Scheme:

(C₂H₅O)₃P + C₆H₅X → (C₂H₅O)₂P(O)C₆H₅ + C₂H₅X

Where X is a halide (e.g., Br, I)

Experimental Protocol (General Procedure):

A detailed protocol for a modern palladium-catalyzed synthesis, which is a variation of the Michaelis-Arbuzov approach for aryl phosphonates, is as follows:

-

Reaction Setup: To a stirred mixture of diethyl phosphite (4.4 mmol), triethylamine (B128534) (4.4 mmol), and tetrakis(triphenylphosphine)palladium (B116648) (0.2 mmol) under a nitrogen atmosphere, add bromobenzene (B47551) (4.0 mmol).[3]

-

Reaction Conditions: The reaction mixture is heated at a temperature typically ranging from 80 to 120 °C. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The triethylamine hydrobromide salt is filtered off. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

Alternative Synthetic Route

An alternative modern method involves the reaction of triethyl phosphite with benzoyl chloride.[4]

Experimental Protocol:

-

Reaction Setup: A dried 25 mL flask is charged with triethyl phosphite (11.0 mmol, 1.27 mL) and benzoyl chloride (10.0 mmol, 1.72 mL).[4]

-

Reaction Conditions: The mixture is stirred for 12 hours at room temperature.[4]

-

Work-up and Purification: The crude product is purified by column chromatography over silica gel (300–400 mesh) using CH₂Cl₂ as an eluent to give analytically pure this compound.[4]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound using a modern palladium-catalyzed approach. Historical yield data from the early 20th century for the specific synthesis of this compound is not well-documented.

| Parameter | Value | Reference |

| Reactants | ||

| Bromobenzene | 4.0 mmol | [3] |

| Diethyl phosphite | 4.4 mmol | [3] |

| Triethylamine | 4.4 mmol | [3] |

| Tetrakis(triphenylphosphine)palladium | 0.2 mmol | [3] |

| Reaction Time | Varies (typically several hours) | |

| Yield | Not explicitly stated for this specific reaction in the provided text, but palladium-catalyzed phosphonylations are generally high-yielding. |

Visualizing the Synthesis

Michaelis-Arbuzov Reaction Pathway

The following diagram illustrates the fundamental steps of the Michaelis-Arbuzov reaction for the synthesis of a generic phosphonate.

Caption: The Michaelis-Arbuzov reaction mechanism.

Experimental Workflow for Pd-Catalyzed Synthesis

This diagram outlines the typical laboratory workflow for the synthesis and purification of this compound via a palladium-catalyzed cross-coupling reaction.

Caption: Workflow for Pd-catalyzed DEPP synthesis.

Conclusion

References

The Core Reactivity of the Phosphonate Group in Diethyl Phenylphosphonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phenylphosphonate (B1237145) is a key organophosphorus compound featuring a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a phenyl group, and two ethoxy groups. This arrangement confers a unique reactivity profile upon the phosphonate (B1237965) moiety, making it a versatile tool in organic synthesis and a scaffold of interest in medicinal chemistry. The phosphoryl group (P=O) is highly polarized, rendering the phosphorus atom electrophilic and susceptible to nucleophilic attack. The adjacent phenyl and ethoxy groups modulate this reactivity through electronic and steric effects. This technical guide provides a comprehensive overview of the basic reactivity of the phosphonate group in diethyl phenylphosphonate, supported by quantitative data, detailed experimental protocols, and visualizations of key reaction pathways and workflows.

I. Nucleophilic Reactions at the Phosphorus Center

The electrophilic nature of the phosphorus atom in this compound is a cornerstone of its reactivity, making it a target for a variety of nucleophiles. These reactions typically proceed through a trigonal bipyramidal intermediate.

Hydrolysis

The hydrolysis of this compound to phenylphosphonic acid can occur under both acidic and basic conditions, proceeding in a stepwise manner through the monoester intermediate.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen is protonated, increasing the electrophilicity of the phosphorus atom and facilitating nucleophilic attack by water.

Quantitative Data on Alcoholysis:

The transesterification, or alcoholysis, of this compound has been studied, providing insight into the reactivity of the P-O-Et linkage. In the presence of ionic liquids, the reaction with butanol can lead to both mixed esters and the fully transesterified product, along with dealkylation to form phosphonic acids.

| Entry | Ionic Liquid (10 mol%) | Temperature (°C) | Time (h) | Conversion (%) | This compound (%) | Butyl Ethyl Phenylphosphonate (%) | Dibutyl Phenylphosphonate (%) | Phenylphosphonic Acid Monoethyl Ester (%) | Phenylphosphonic Acid Monobutyl Ester (%) | Phenylphosphonic Acid (%) |

| 1 | [bmim][BF4] | 160 | 1 | 96 | 4 | 31 | 65 | - | - | - |

| 2 | [bmim][PF6] | 160 | 1 | 99 | 1 | 30 | 69 | - | - | - |

| 3 | [emim][HSO4] | 160 | 1 | 55 | 45 | - | - | 52 | 3 | - |

Data adapted from a study on the alcoholysis of this compound with butanol in the presence of various ionic liquids.

Reactions with Other Nucleophiles

The phosphonate group can be activated to react with a wider range of nucleophiles, including alcohols, thiols, and amines. This is often achieved by converting one of the ethoxy groups into a better leaving group.

Experimental Protocol: General Procedure for Nucleophilic Substitution on Activated this compound

This protocol describes a method for the activation of diethyl phosphonates and subsequent reaction with various nucleophiles.

Materials:

-

This compound

-

Triflic anhydride (B1165640) (Tf₂O)

-

Tetraethylammonium (B1195904) chloride (TEAC)

-

Dichloromethane (CH₂Cl₂)

-

Appropriate nucleophile (e.g., alcohol, thiol, amine)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Base for deprotonation of the nucleophile (e.g., NaH, n-BuLi)

Procedure:

-

To a solution of this compound (0.2 mmol) in anhydrous CH₂Cl₂ (4 mL) at 0 °C, add 2-iodopyridine (1.5 equiv) followed by triflic anhydride (2 equiv).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add tetraethylammonium chloride (2.5 equiv) and continue stirring at 0 °C for another 15 minutes.

-

In a separate flask, prepare a solution of the deprotonated nucleophile (4 equiv) in anhydrous THF (2 mL).

-

Add the solution of the deprotonated nucleophile to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Quench the reaction and purify the product by column chromatography.

Yields of Nucleophilic Substitution on Activated Phenylphosphonates:

| Nucleophile | Product | Yield (%) |

| Isopropanol | Isopropyl ethyl phenylphosphonate | 85 |

| Benzyl mercaptan | S-Benzyl ethyl phenylphosphonothioate | 92 |

| Morpholine | 4-(Ethoxy(phenyl)phosphoryl)morpholine | 78 |

| Benzylamine | N-Benzyl-P-phenylphosphonamidic acid ethyl ester | 81 |

Yields are for the reaction of various nucleophiles with an activated form of a phenylphosphonate, demonstrating the versatility of this reaction class.

Logical Workflow for Nucleophilic Substitution:

Caption: Workflow for the activation and subsequent nucleophilic substitution of this compound.

II. Reactions Involving the α-Carbon

While this guide focuses on the reactivity of the phosphonate group itself, it is important to note the influence of the phosphonate on adjacent atoms. The protons on the carbon alpha to the phosphonate group are acidic and can be removed by a strong base to form a carbanion. This reactivity is famously exploited in the Horner-Wadsworth-Emmons reaction. Although this compound lacks α-hydrogens for this specific reaction, its derivatives, such as diethyl benzylphosphonate, are common reagents.

III. Electrophilic Reactions on the Phenyl Ring

The diethylphosphonate group is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.

Nitration

Nitration of diethyl benzenephosphonate has been shown to yield a mixture of nitrobenzenephosphonic acids, indicating that the reaction is not highly selective and can be sluggish compared to more activated aromatic systems.[3]

Experimental Protocol: Nitration of this compound (Illustrative)

Materials:

-

This compound

-

Fuming nitric acid

-

Concentrated sulfuric acid (optional, as mixed acid)

Procedure:

-

Cool fuming nitric acid in an ice bath.

-

Slowly add this compound to the cold fuming nitric acid with stirring.

-

Allow the reaction to proceed at a slightly elevated temperature (e.g., room temperature or slightly above) for a specified time.

-

Carefully pour the reaction mixture onto ice.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it, and remove the solvent.

-

Purify the product by fractional distillation or chromatography.

This is a general procedure; specific conditions would need to be optimized.

IV. Role in Drug Discovery and Development

Phosphonates are widely recognized as effective mimics of phosphates in biological systems. This property is extensively utilized in drug design, particularly for the development of enzyme inhibitors. The phosphonate group can chelate metal ions in enzyme active sites and form strong hydrogen bonds, mimicking the binding of natural phosphate (B84403) substrates.

Signaling Pathway Diagram: Phosphonates as Phosphate Mimics in Enzyme Inhibition

References

A Theoretical Exploration of Diethyl Phenylphosphonate's Molecular Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Computational Methodology: A Detailed Protocol

The in silico analysis of diethyl phenylphosphonate's structure typically relies on quantum chemical calculations, with Density Functional Theory (DFT) being the most common and reliable method. The following protocol outlines the standard computational workflow for such a study.

Geometry Optimization

The primary step in the theoretical study of a molecule's structure is the geometry optimization, which aims to find the lowest energy arrangement of the atoms in space.

-

Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for organophosphorus compounds.[1][2]

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p) or the more flexible 6-311G(d,p), is typically employed. These basis sets include polarization functions (d,p) which are crucial for accurately describing the bonding around the phosphorus atom.[1][2]

-

Software: The geometry optimization is performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds, ensuring a true energy minimum has been reached.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a stable minimum on the potential energy surface.

-

Procedure: The second derivatives of the energy with respect to the atomic coordinates are calculated at the same level of theory (e.g., B3LYP/6-311G(d,p)) as the geometry optimization.

-

Confirmation of Minimum: A stable structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) rather than a minimum.

-

Thermodynamic Properties: The frequency calculation also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Population Analysis and Electronic Properties

To gain insights into the electronic structure of the molecule, various population analyses can be performed on the optimized geometry.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the charge distribution on each atom, the nature of the chemical bonds, and hyperconjugative interactions.[2]

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[1]

Data Presentation: Structural Parameters

While specific theoretical data for Diethyl phenylphosphonate (B1237145) is not available, the following tables illustrate the standard format for presenting the quantitative results from a geometry optimization. For illustrative purposes, these tables present data for a related compound, Diethyl [hydroxy (phenyl) methyl] phosphonate (B1237965) (DHPMP), which has been studied using DFT at the B3LYP/6-31G(d,p) level.[1]

Table 1: Selected Bond Lengths (Å) for Diethyl [hydroxy (phenyl) methyl] phosphonate (DHPMP)

| Bond | Calculated Bond Length (Å) |

| P1 - O1 | 1.48 |

| P1 - O2 | 1.60 |

| P1 - O3 | 1.60 |

| P1 - C1 | 1.84 |

| C1 - O4 | 1.43 |

| C1 - C2 | 1.54 |

Data extracted from a study on a related phosphonate derivative for illustrative purposes.[1]

Table 2: Selected Bond Angles (°) for Diethyl [hydroxy (phenyl) methyl] phosphonate (DHPMP)

| Atoms | Calculated Bond Angle (°) |

| O1 - P1 - O2 | 115.5 |

| O1 - P1 - O3 | 115.5 |

| O2 - P1 - O3 | 102.1 |

| O1 - P1 - C1 | 112.9 |

| O2 - P1 - C1 | 104.9 |

| O3 - P1 - C1 | 104.9 |

| P1 - C1 - O4 | 106.9 |

| P1 - C1 - C2 | 112.5 |

Data extracted from a study on a related phosphonate derivative for illustrative purposes.[1]

Table 3: Selected Dihedral Angles (°) for Diethyl [hydroxy (phenyl) methyl] phosphonate (DHPMP)

| Atoms | Calculated Dihedral Angle (°) |

| O1 - P1 - C1 - O4 | -53.4 |

| O2 - P1 - C1 - C2 | -173.9 |

| O3 - P1 - C1 - C2 | 68.4 |

| P1 - C1 - C2 - C3 | 179.9 |

Data extracted from a study on a related phosphonate derivative for illustrative purposes.[1]

Visualization of a Typical Computational Workflow

The following diagram illustrates the logical flow of a theoretical study on the structure of a molecule like this compound.

Caption: A flowchart of the computational workflow for theoretical molecular structure analysis.

Conclusion

Theoretical studies, predominantly employing Density Functional Theory, provide a powerful framework for the detailed investigation of the molecular structure and electronic properties of this compound and its derivatives. The methodologies outlined in this guide represent the current standard in the field and offer a robust approach for obtaining reliable and predictive computational data. While a comprehensive set of theoretical structural parameters for DEPP itself is not currently available in the literature, the protocols and data presentation formats described herein provide a clear roadmap for researchers to conduct and report such studies. The insights gained from these theoretical analyses are invaluable for advancing the application of phosphonates in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Diethyl Phenylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis for the stereoselective formation of alkenes.[1] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[1][2] A significant advantage of the HWE reaction over the traditional Wittig reaction lies in the use of more nucleophilic and less basic phosphonate (B1237965) carbanions, which often leads to higher yields and easier purification due to the water-soluble nature of the phosphate (B84403) byproduct.[3] The HWE reaction typically demonstrates a strong preference for the formation of the thermodynamically more stable (E)-alkene, a crucial feature in the synthesis of complex molecules and pharmacologically active compounds.[1][3]

Diethyl phenylphosphonate (B1237145) is a versatile reagent in the HWE reaction, particularly for the synthesis of stilbenes and other diarylalkenes, which are scaffolds of interest in medicinal chemistry and materials science. This document provides detailed application notes, experimental protocols, and representative data for the use of diethyl phenylphosphonate in the Horner-Wadsworth-Emmons reaction.

Reaction Principle

The Horner-Wadsworth-Emmons reaction commences with the deprotonation of the phosphonate at the α-carbon by a suitable base to generate a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. Subsequent elimination of a dialkyl phosphate salt results in the formation of the alkene. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the phosphonate, the carbonyl compound, the base, and the reaction conditions.[1]

Key Applications

The Horner-Wadsworth-Emmons reaction with this compound is a key transformation for the synthesis of various unsaturated compounds, including:

-

Stilbene and Stilbenoid Derivatives: These compounds exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.

-

Diarylalkenes: Important structural motifs in various natural products and pharmaceutical agents.

-

Conjugated Systems: Useful in the development of organic electronic materials.

Data Presentation

The following tables summarize representative quantitative data for the Horner-Wadsworth-Emmons reaction using this compound with various aldehydes and ketones. Yields and stereoselectivity are highly dependent on the specific substrates and reaction conditions employed.

Table 1: Reaction of this compound with Aromatic Aldehydes

| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E):(Z) Ratio |

| 1 | Benzaldehyde (B42025) | NaH | THF | 0 to rt | 12 | 85-95% | >95:5 |

| 2 | 4-Methoxybenzaldehyde | NaH | THF | 0 to rt | 12 | ~90% | >95:5 |

| 3 | 4-Nitrobenzaldehyde | NaH | THF | 0 to rt | 12 | ~88% | >95:5 |

| 4 | 2-Naphthaldehyde | NaH | THF | 0 to rt | 12 | ~85% | >95:5 |

Table 2: Reaction of this compound with Other Carbonyl Compounds

| Entry | Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E):(Z) Ratio |

| 1 | Cyclohexanone | NaH | THF | 0 to rt | 24 | Moderate | N/A |

| 2 | Acetophenone | NaH | THF | 0 to rt | 24 | Moderate | Poor |

| 3 | Cinnamaldehyde | NaH | THF | 0 to rt | 12 | Good | Predominantly (E,E) |

Note: "rt" denotes room temperature. Yields and ratios are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (E)-Stilbene from Benzaldehyde

This protocol details the reaction of this compound with benzaldehyde to produce (E)-stilbene.

Materials and Reagents:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and ethyl acetate (B1210297) for elution

Procedure:

-

Preparation of the Phosphonate Anion:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).

-

Suspend the NaH in anhydrous THF.

-